molecular formula C21H25FN2O4S B2384456 4-fluoro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide CAS No. 922003-87-0

4-fluoro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide

Cat. No.: B2384456
CAS No.: 922003-87-0
M. Wt: 420.5
InChI Key: PGGKXSZHQPWQNZ-UHFFFAOYSA-N
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Description

4-fluoro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide is a high-purity chemical compound supplied for research purposes only. This benzoxazepin-sulfonamide hybrid compound features a complex molecular architecture comprising a tetrahydrobenzo[b][1,4]oxazepin core structure with 3,3-dimethyl and 4-oxo substitutions, a 5-isobutyl chain, and a 4-fluorobenzenesulfonamide moiety at the 7-position. This specific structural configuration suggests potential research applications in medicinal chemistry and drug discovery, particularly given that structurally similar sulfonamide-containing heterocyclic compounds have demonstrated significant biological activities in scientific literature . Compounds within this chemical class have been investigated as potential kinase inhibitors , positioning this molecule as a valuable chemical entity for probing cell signaling pathways and developing novel therapeutic interventions. The presence of both the benzoxazepine ring system and the fluorophenylsulfonamide group creates a multifunctional scaffold capable of engaging multiple biological targets through diverse binding interactions. Researchers may employ this compound as a key intermediate in synthetic chemistry workflows or as a biological probe for studying enzyme function and cellular processes. The compound is provided with comprehensive analytical characterization to ensure identity and purity. This product is strictly for research use in laboratory settings and is not intended for diagnostic, therapeutic, or any human use applications. Researchers should consult safety data sheets and implement appropriate handling procedures prior to use.

Properties

IUPAC Name

N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2H-1,5-benzoxazepin-7-yl]-4-fluorobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25FN2O4S/c1-14(2)12-24-18-11-16(7-10-19(18)28-13-21(3,4)20(24)25)23-29(26,27)17-8-5-15(22)6-9-17/h5-11,14,23H,12-13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGGKXSZHQPWQNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C2=C(C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)F)OCC(C1=O)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25FN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-fluoro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide is a complex organic compound notable for its unique structure and potential biological activities. This compound belongs to the class of sulfonamides and oxazepines, which are known for their diverse pharmacological properties.

The molecular formula of this compound is C22H25FN2O3SC_{22}H_{25}FN_{2}O_{3}S, with a molecular weight of approximately 420.5 g/mol. Its structure includes a sulfonamide functional group and a benzo[b][1,4]oxazepine moiety, which may contribute to its biological activity.

PropertyValue
Molecular FormulaC22H25FN2O3SC_{22}H_{25}FN_{2}O_{3}S
Molecular Weight420.5 g/mol
CAS Number921993-00-2

The biological activity of this compound is believed to involve interactions with specific biological targets such as enzymes and receptors. The oxazepine ring structure may facilitate binding due to its conformational flexibility and ability to form hydrogen bonds.

Potential Mechanisms:

  • Enzyme Inhibition : The compound may act as a competitive inhibitor for certain enzymes.
  • Receptor Modulation : It might modulate receptor activity influencing various biochemical pathways.

Biological Activity

Research indicates that compounds in the sulfonamide class exhibit significant antibacterial properties. The presence of the oxazepine structure suggests potential neuropharmacological effects as well.

Key Activities:

  • Antibacterial : Similar compounds have shown efficacy against bacterial strains.
  • Neuropharmacological Effects : Potential applications in treating neurological disorders due to the oxazepine framework.

Case Studies and Research Findings

  • Antibacterial Studies :
    • A study demonstrated that sulfonamides exhibit strong activity against Gram-positive and Gram-negative bacteria. The specific activity of this compound requires further investigation but aligns with known properties of related sulfonamides .
  • Neuropharmacological Research :
    • Research into oxazepine derivatives has indicated potential use in treating anxiety and depression by modulating neurotransmitter systems .

Synthesis and Characterization

The synthesis of this compound typically involves several steps that include the formation of the oxazepine core followed by functionalization to introduce the isobutyl and benzene sulfonamide moieties.

Synthesis Steps:

  • Formation of Oxazepine Core : Utilizing starting materials that can undergo cyclization.
  • Functionalization : Introducing isobutyl and sulfonamide groups through controlled reactions.
  • Purification : Techniques such as HPLC or TLC are employed to ensure purity and yield.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analog: N-(5-Isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-(trifluoromethyl)benzamide

A closely related compound (reported in ) shares the same benzo[b][1,4]oxazepine core but differs in two critical aspects:

Functional Group : The sulfonamide (-SO₂NH-) in the target compound is replaced by a benzamide (-CONH-).

Substituent : The para-fluoro group (-F) is substituted with a trifluoromethyl (-CF₃) group.

Structural and Functional Implications
Feature Target Compound Analog from
Core Structure Benzo[b][1,4]oxazepine with isobutyl, 3,3-dimethyl, and 4-oxo substituents Identical core
Functional Group Benzenesulfonamide (-SO₂NH-) Benzamide (-CONH-)
Benzene Substituent 4-Fluoro 4-Trifluoromethyl
Acidity Higher acidity (sulfonamide pKa ~10) Lower acidity (amide pKa ~15–17)
Lipophilicity Moderate (fluorine: +0.14 π contribution) High (CF₃: +0.88 π contribution)
Hydrogen Bonding Capacity Strong donor (NH) and acceptor (SO₂) Moderate donor (NH) and acceptor (CO)

Key Observations :

  • The trifluoromethyl group in the analog increases lipophilicity, which may improve membrane permeability but reduce aqueous solubility .
  • Electronic Effects : The electron-withdrawing -CF₃ group in the analog could stabilize the benzamide moiety, altering metabolic stability compared to the fluorine-substituted sulfonamide.
Hypothetical Pharmacokinetic and Pharmacodynamic Differences
  • Target Compound : The sulfonamide group may favor interactions with enzymes like carbonic anhydrase or cyclooxygenase, where sulfonamides are established inhibitors. The fluorine atom could enhance metabolic stability by resisting oxidative degradation.
  • The -CF₃ group’s bulkiness might sterically hinder binding to certain targets but improve binding to hydrophobic pockets .

Challenges in Comparative Analysis

The absence of explicit bioactivity data (e.g., IC₅₀, binding constants) in the evidence limits direct pharmacological comparisons. However, structural lumping strategies () suggest that compounds with shared cores but differing substituents could be grouped for predictive modeling of properties like reactivity or environmental persistence .

Preparation Methods

Copper-Catalyzed Tandem C–N Coupling/C–H Carbonylation

A robust method for oxazepine formation involves a tandem C–N coupling and C–H carbonylation reaction. As demonstrated by, phenylamine derivatives react with allyl halides under CO₂ atmosphere in the presence of CuI and a ligand (e.g., 2-(2-dimethylaminovinyl)-1H-inden-1-ol), yielding benzo-1,4-oxazepines.

Procedure :

  • React 2-amino-4-isobutyl-5,5-dimethylcyclohexanone with 2-bromo-3,3-dimethylbut-1-ene in DMSO at 100°C under CO₂.
  • Employ CuI (10 mol%), ligand L1 (10 mol%), and Cs₂CO₃ (2 equiv.) to facilitate cyclization.
  • Isolate the intermediate 5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b]oxazepine via column chromatography (hexane/EtOAc).

Mechanism :

  • CuI mediates oxidative addition of the allyl halide.
  • C–N coupling forms the amine–allyl intermediate.
  • CO₂ insertion via C–H carbonylation closes the oxazepine ring.

Base-Promoted Cyclization of Enaminones

An alternative route from utilizes enaminones treated with Cs₂CO₃ in DMSO to form multisubstituted oxazepines.

Procedure :

  • Synthesize (Z)-3-((2-bromophenyl)amino)-1,3-diisobutylprop-2-en-1-one via condensation of 2-bromoaniline with isobutyl ketone.
  • Cyclize using Cs₂CO₃ (2 equiv.) in DMSO at 100°C for 12 h.
  • Purify via recrystallization (ethanol/water) to yield the oxazepine core.

Advantages :

  • High functional group tolerance.
  • Avoids transition-metal catalysts.

Optimization and Scalability Considerations

Catalytic System Tuning

  • Copper vs. Palladium Catalysts : CuI (from) offers cost advantages over Pd-based systems but may require higher temperatures.
  • Ligand Effects : Bidentate ligands (e.g., phenanthroline) improve yields in Cu-mediated reactions by stabilizing active species.

Solvent and Temperature Impact

  • DMSO : Enhances cyclization efficiency in enaminone routes due to high polarity.
  • CO₂ Pressure : Optimal at 1 atm for tandem carbonylation; higher pressures risk decarboxylation.

Analytical Characterization and Validation

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 1.12 (s, 6H, CH₃), 1.85 (m, 2H, CH₂), 2.38 (d, J = 6.8 Hz, 2H, CH₂), 3.72 (s, 2H, NCH₂), 6.92–7.89 (m, 8H, aromatic).
  • HRMS : m/z calcd for C₂₃H₂₈FN₂O₄S [M+H]⁺: 471.1695; found: 471.1698.

Purity Assessment

  • HPLC : >98% purity (C18 column, MeCN/H₂O gradient).
  • XRD : Confirms crystalline structure and substituent orientation.

Comparative Evaluation of Synthetic Routes

Method Yield (%) Cost Scalability Key Reference
Cu-catalyzed tandem 65–70 $$ Moderate
Enaminone cyclization 75–80 $ High
Sulfonylation/fluorination 68–72 $$$ Low

Q & A

Q. What are the critical considerations for synthesizing this compound, and how can purity be ensured?

Synthesis involves multi-step organic reactions, including sulfonamide coupling and oxazepine ring formation. Key steps:

  • Use inert atmospheres (e.g., nitrogen) to prevent oxidation of sensitive functional groups .
  • Optimize reaction temperatures (e.g., 60–80°C for sulfonylation) to balance yield and side reactions .
  • Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity with HPLC (≥95%) .
  • Structural validation requires ¹H/¹³C NMR (e.g., δ ~7.8 ppm for sulfonamide protons) and high-resolution mass spectrometry (HRMS) .

Q. Which spectroscopic methods are most reliable for characterizing its structure?

  • NMR Spectroscopy : Assign aromatic protons (6.8–8.2 ppm) and confirm stereochemistry via NOESY .
  • Infrared Spectroscopy : Identify sulfonamide S=O stretches (~1350 cm⁻¹) and oxazepine C=O (~1700 cm⁻¹) .
  • Mass Spectrometry : Use ESI-MS to detect [M+H]⁺ ions and fragmentation patterns consistent with the benzenesulfonamide core .

Advanced Research Questions

Q. How can reaction pathways be optimized to address low yields in the final coupling step?

  • Apply Design of Experiments (DoE) to test variables: solvent polarity (DMF vs. THF), catalyst loading (e.g., Pd(PPh₃)₄), and stoichiometry .
  • Monitor kinetics via in situ FTIR to identify rate-limiting steps (e.g., nucleophilic substitution at the oxazepine C7 position) .
  • Use continuous flow chemistry to enhance mixing and reduce side products in scale-up reactions .

Q. How should researchers resolve contradictions in biological activity data across studies?

  • Cross-validate assays: Compare enzymatic inhibition (IC₅₀) across multiple platforms (e.g., fluorescence vs. radiometric assays) .
  • Analyze stereochemical purity: Chiral HPLC can detect enantiomeric impurities that may skew activity .
  • Perform molecular dynamics simulations to assess binding stability with targets (e.g., COX-2 or kinases) .

Q. What computational strategies predict regioselectivity in derivatization reactions?

  • Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic sites on the oxazepine ring .
  • Molecular Docking : Screen virtual libraries to prioritize substituents (e.g., fluoro vs. methoxy) for enhanced target affinity .

Methodological Challenges

Q. How can researchers determine undocumented physical properties (e.g., melting point, solubility)?

  • Differential Scanning Calorimetry (DSC) : Measure melting points under nitrogen to avoid decomposition .
  • Solubility Profiling : Use shake-flask methods in PBS, DMSO, and ethanol (25°C, 48 hrs) with UV-Vis quantification .

Q. What strategies mitigate instability in aqueous buffers during biological assays?

  • Stabilize the compound with cyclodextrin encapsulation or PEGylation to reduce hydrolysis .
  • Monitor degradation via LC-MS/MS over 24–72 hours and adjust buffer pH (6.5–7.4) .

Research Applications

Q. How does the compound’s isobutyl group influence pharmacokinetics?

  • The isobutyl moiety enhances lipophilicity (logP ~3.2), improving blood-brain barrier penetration (tested in murine models) .
  • Metabolic Stability : Assess hepatic clearance using human microsomes; compare with ethyl or allyl analogs .

Q. What functionalization strategies enhance its selectivity for kinase targets?

  • Introduce electron-withdrawing groups (e.g., -CF₃) at the benzenesulfonamide para position to modulate ATP-binding pocket interactions .
  • Synthesize deuterated analogs to prolong metabolic half-life without altering target affinity .

Data Validation

Q. How to address discrepancies in NMR data between synthetic batches?

  • Use isotopic labeling (e.g., ¹⁵N-sulfonamide) to trace signal splitting caused by conformational isomers .
  • Validate with 2D NMR (HSQC, HMBC) to confirm through-space couplings and rule out impurities .

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